7-(4-Methylphenyl)-6-[4-(methylsulfanyl)phenyl]-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine
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Overview
Description
7-(4-Methylphenyl)-6-[4-(methylsulfanyl)phenyl]-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a chromeno ring fused with a triazolo and pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Methylphenyl)-6-[4-(methylsulfanyl)phenyl]-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the chromeno ring, followed by the introduction of the triazolo and pyrimidine rings through cyclization reactions. The methylphenyl and methylsulfanyl groups are then introduced via substitution reactions. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
7-(4-Methylphenyl)-6-[4-(methylsulfanyl)phenyl]-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methylphenyl and methylsulfanyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane, ethanol, and water. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
7-(4-Methylphenyl)-6-[4-(methylsulfanyl)phenyl]-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 7-(4-Methylphenyl)-6-[4-(methylsulfanyl)phenyl]-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-ethynylthioanisole: A compound with a similar methylsulfanyl group but different overall structure.
2-(4-methylphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one: Another compound with a similar methylphenyl group but different ring systems.
Uniqueness
7-(4-Methylphenyl)-6-[4-(methylsulfanyl)phenyl]-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine is unique due to its specific combination of chromeno, triazolo, and pyrimidine rings, along with the presence of both methylphenyl and methylsulfanyl groups.
Properties
Molecular Formula |
C26H22N4OS |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
11-(4-methylphenyl)-9-(4-methylsulfanylphenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene |
InChI |
InChI=1S/C26H22N4OS/c1-16-7-9-17(10-8-16)24-22-23(29-26-27-15-28-30(24)26)20-5-3-4-6-21(20)31-25(22)18-11-13-19(32-2)14-12-18/h3-15,24-25H,1-2H3,(H,27,28,29) |
InChI Key |
BCCLDKHKGGZOJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4OC3C5=CC=C(C=C5)SC)NC6=NC=NN26 |
Origin of Product |
United States |
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